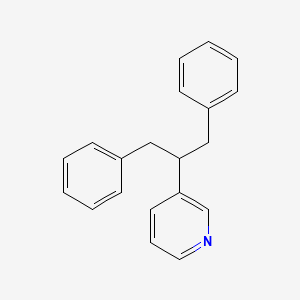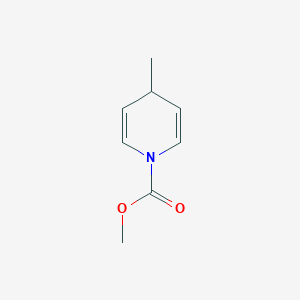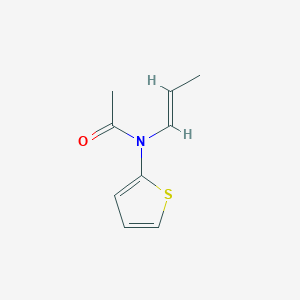
Acetamide,N-(1E)-1-allyl-N-2-thienyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(1E)-1-allyl-N-2-thienyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an allyl group and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1E)-1-allyl-N-2-thienyl- can be achieved through several synthetic routes. One common method involves the reaction of allylamine with 2-thiophenecarboxylic acid to form the corresponding amide. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(1E)-1-allyl-N-2-thienyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Acetamide, N-(1E)-1-allyl-N-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The allyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Acetamide, N-(1E)-1-allyl-N-2-thienyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Acetamide, N-(1E)-1-allyl-N-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Acetamide: A simpler amide with a similar acetamide group but lacking the allyl and thienyl groups.
N,N-Dimethylacetamide (DMA): A related compound with two methyl groups attached to the nitrogen atom instead of the allyl and thienyl groups.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity.
Uniqueness
Acetamide, N-(1E)-1-allyl-N-2-thienyl- is unique due to the presence of both allyl and thienyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC 名称 |
N-[(E)-prop-1-enyl]-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-7H,1-2H3/b6-3+ |
InChI 键 |
FYWKCUZPSUMHBI-ZZXKWVIFSA-N |
手性 SMILES |
C/C=C/N(C1=CC=CS1)C(=O)C |
规范 SMILES |
CC=CN(C1=CC=CS1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


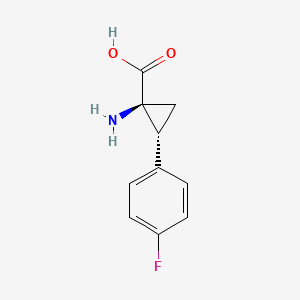
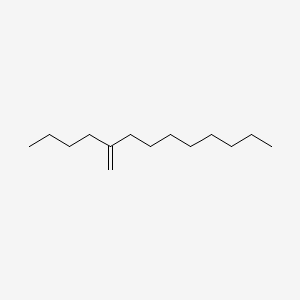
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
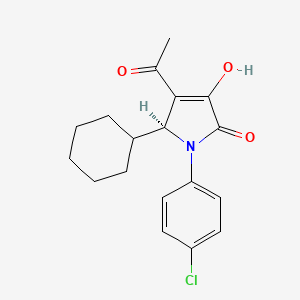
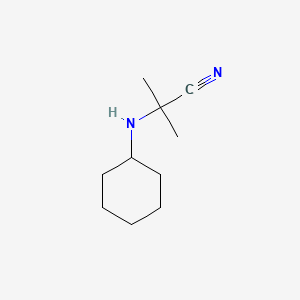
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
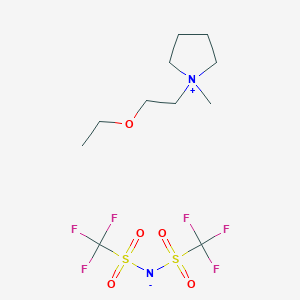
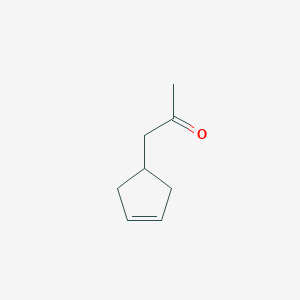
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
